Diroximel Fumarate

Beschreibung

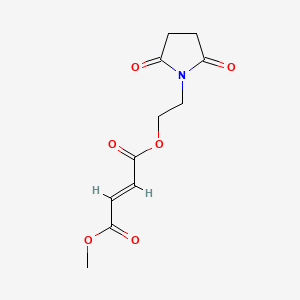

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-17-10(15)4-5-11(16)18-7-6-12-8(13)2-3-9(12)14/h4-5H,2-3,6-7H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMYDTCOUQIDMT-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026181 | |

| Record name | Diroximel Fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

192-193 | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1577222-14-0 | |

| Record name | Diroximel fumarate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1577222140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diroximel Fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethyl methyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIROXIMEL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N0Z40J3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

102-106 | |

| Record name | Diroximel fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Diroximel Fumarate in Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diroximel fumarate is an oral therapeutic approved for the treatment of relapsing forms of multiple sclerosis (MS). It is a novel prodrug that is rapidly and efficiently converted in the body to monomethyl fumarate (MMF), its active metabolite. The therapeutic efficacy of this compound in MS is attributed to the complex and multifaceted mechanism of action of MMF, which encompasses both direct immunomodulatory and neuroprotective effects. This guide provides a detailed technical overview of the core mechanisms, focusing on the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2). It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways.

Pharmacokinetics: Conversion of this compound to Monomethyl Fumarate

Upon oral administration, this compound is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and tissues into its active metabolite, MMF, and an inert metabolite, 2-hydroxyethyl succinimide. This conversion is efficient and results in bioequivalent exposure to MMF as dimethyl fumarate (DMF), another fumaric acid ester used in MS treatment.[1] The distinct chemical structure of this compound, however, leads to the formation of a different inert moiety compared to DMF, which is associated with improved gastrointestinal tolerability.[2][3]

Core Mechanisms of Action of Monomethyl Fumarate

The therapeutic effects of MMF in multiple sclerosis are primarily mediated through two key pathways:

-

Activation of the Nrf2 Antioxidant Response Pathway: MMF is a potent activator of the Nrf2 transcription factor, a master regulator of the cellular antioxidant response. This pathway is crucial for neuroprotection against oxidative stress, a key contributor to the pathophysiology of MS.

-

Agonism of the Hydroxycarboxylic Acid Receptor 2 (HCA2): MMF acts as an agonist for HCA2, a G protein-coupled receptor expressed on various immune cells. Activation of HCA2 contributes to the immunomodulatory effects of MMF by dampening inflammatory responses.

The Nrf2 Pathway: A Shield Against Oxidative Stress

2.1.1. Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, is thought to react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, leading to the dissociation and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.

2.1.2. Downstream Effects of Nrf2 Activation

The activation of the Nrf2 pathway by MMF leads to the upregulation of a battery of antioxidant and cytoprotective genes, which collectively enhance the cellular defense against oxidative stress. Key downstream effects include:

-

Increased Glutathione (GSH) Synthesis: Nrf2 activation upregulates the expression of enzymes involved in the synthesis of glutathione, the most abundant intracellular antioxidant.[4] This replenishment of the GSH pool is critical for neutralizing reactive oxygen species (ROS) and detoxifying harmful electrophiles.

-

Upregulation of Antioxidant Enzymes: MMF treatment leads to increased expression of several antioxidant enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1).[5] These enzymes play a crucial role in detoxifying reactive molecules and protecting cells from oxidative damage.

-

Neuroprotection: By bolstering the antioxidant defenses of neuronal and glial cells, Nrf2 activation by MMF is believed to protect against the oxidative damage that contributes to demyelination and neurodegeneration in MS.

Table 1: Quantitative Data on Nrf2 Pathway Activation by MMF

| Parameter | Cell Type/Model | MMF Concentration | Result | Reference |

| NQO1 mRNA Expression | Human Astrocytes | 10 µM | Significant increase | |

| HO-1 mRNA Expression | Human Astrocytes | 10 µM | Significant increase | |

| Nrf2 Nuclear Translocation | Human BE(2)-M17 Neuroblastoma Cells | 10 µM | Increased nuclear Nrf2 levels | |

| NQO1 mRNA Induction in MS Patients | Peripheral Blood Mononuclear Cells (PBMCs) | N/A (this compound Treatment) | Statistically significant induction relative to baseline and placebo |

The HCA2 Receptor: Modulating the Immune Response

2.2.1. Signaling Pathway

MMF is an agonist of the HCA2 receptor, a Gi/o-protein coupled receptor expressed on various immune cells, including neutrophils, monocytes, macrophages, and dendritic cells. The activation of HCA2 by MMF initiates a signaling cascade that ultimately leads to the suppression of inflammatory responses. The binding of MMF to HCA2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.

2.2.2. Immunomodulatory Effects of HCA2 Activation

The activation of HCA2 by MMF contributes to the immunomodulatory effects observed with this compound treatment. These effects include:

-

Inhibition of Immune Cell Infiltration: HCA2 activation has been shown to reduce the infiltration of immune cells, such as neutrophils and monocytes, into the central nervous system in preclinical models of MS.

-

Modulation of Dendritic Cell (DC) Function: MMF can impair the maturation and function of dendritic cells, which are key antigen-presenting cells involved in the initiation of T-cell responses. This includes reduced expression of MHC class II and co-stimulatory molecules.

-

Shift in T-Helper Cell Differentiation: MMF has been shown to promote a shift from a pro-inflammatory Th1 and Th17 phenotype towards an anti-inflammatory Th2 phenotype.

-

Inhibition of Pro-inflammatory Cytokine Production: By modulating signaling pathways like NF-κB, HCA2 activation can lead to a reduction in the production of pro-inflammatory cytokines.

Table 2: Quantitative Data on HCA2-Mediated Immunomodulation by MMF

| Parameter | Cell Type/Model | MMF Concentration | Result | Reference |

| IL-12p70 Production by Dendritic Cells | Human Monocyte-derived DCs | 20 µM | Significant reduction | |

| TNF-α Production by Dendritic Cells | Human Monocyte-derived DCs | 20 µM | Reduction | |

| Th1 Cell Differentiation | In vitro co-culture | Not specified | Reduced IFN-γ production | |

| Neutrophil Adhesion to Endothelial Cells | In vitro | Not specified | Reduced adhesion |

Experimental Protocols

Nrf2 Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2 pathway by MMF.

Principle: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of an ARE promoter. Activation of the Nrf2 pathway by MMF leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Nrf2 activation.

Protocol:

-

Cell Culture: Plate ARE-reporter cells (e.g., HepG2-ARE) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of MMF or a vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity relative to the vehicle control.

Glutathione (GSH) Measurement using HPLC

This method allows for the quantification of intracellular glutathione levels.

Principle: This protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection to separate and quantify reduced glutathione (GSH).

Protocol:

-

Sample Preparation:

-

Harvest cells and wash with PBS.

-

Lyse the cells in a metaphosphoric acid solution to precipitate proteins and stabilize GSH.

-

Centrifuge to pellet the protein precipitate.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Use a mobile phase of phosphate buffer at a low pH to separate GSH.

-

Detect the eluted GSH using a UV detector at a wavelength of 215 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of GSH.

-

Determine the concentration of GSH in the samples by comparing their peak areas to the standard curve.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model of multiple sclerosis to evaluate the efficacy of potential therapeutic agents.

Principle: EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides, such as Myelin Oligodendrocyte Glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA). This leads to the development of an autoimmune response against the central nervous system, resulting in inflammation, demyelination, and clinical signs of paralysis.

Protocol (C57BL/6 Mice):

-

Immunization (Day 0):

-

Emulsify MOG35-55 peptide in CFA.

-

Inject the emulsion subcutaneously at two sites on the flank of C57BL/6 mice.

-

Administer pertussis toxin intraperitoneally.

-

-

Second Pertussis Toxin Injection (Day 2): Administer a second dose of pertussis toxin intraperitoneally.

-

This compound Treatment: Administer this compound or vehicle orally on a daily basis, starting either at the time of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.

-

Histological Analysis: At the end of the experiment, perfuse the mice and collect spinal cords and brains for histological analysis to assess inflammation and demyelination.

Conclusion

The mechanism of action of this compound in multiple sclerosis is complex, involving the multifaceted activities of its active metabolite, monomethyl fumarate. The activation of the Nrf2 pathway provides a robust neuroprotective effect by enhancing the cellular antioxidant capacity, while the agonism of the HCA2 receptor contributes to its immunomodulatory properties by dampening inflammatory responses. The continued elucidation of these pathways and their downstream effects will be crucial for optimizing the therapeutic use of this compound and for the development of novel therapies for multiple sclerosis. This technical guide provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat this challenging disease.

References

- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

Monomethyl Fumarate: The Core Active Metabolite of Diroximel Fumarate

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diroximel fumarate (DRF) is an oral therapeutic agent approved for relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease.[1][2] It is a next-generation fumarate designed to offer a comparable efficacy and safety profile to dimethyl fumarate (DMF) but with improved gastrointestinal tolerability.[3][4][5] The therapeutic effects of DRF are not exerted by the parent molecule itself. Instead, following oral administration, DRF is rapidly and extensively metabolized by esterases in the gastrointestinal tract, blood, and other tissues to its active metabolite, monomethyl fumarate (MMF). This guide provides an in-depth technical overview of MMF, focusing on its physicochemical properties, pharmacokinetics, mechanism of action, and the experimental protocols used for its study.

Physicochemical Properties

Understanding the fundamental properties of both the prodrug (DRF) and its active metabolite (MMF) is crucial for drug development. MMF is a dicarboxylic acid monoester, the result of formal condensation of one carboxyl group of fumaric acid with methanol.

| Property | Monomethyl Fumarate (MMF) | This compound (DRF) |

| Molecular Formula | C₅H₆O₄ | C₁₁H₁₃NO₆ |

| Molecular Weight | 130.10 g/mol | 255.226 g/mol |

| CAS Number | 2756-87-8 | 1577222-14-0 |

| Melting Point | 145-149°C | Not Available |

| Water Solubility | 40.1 mg/mL | Not Available |

| logP | 0.39 | Not Available |

| pKa (Strongest Acidic) | 3.12 | Not Available |

Pharmacokinetics: The Conversion of DRF to MMF

Upon oral administration, DRF is not quantifiable in plasma as it is rapidly cleaved by ubiquitous esterase enzymes. This pre-systemic hydrolysis yields the pharmacologically active MMF and an inactive major metabolite, 2-hydroxyethyl succinimide (HES). Consequently, all pharmacokinetic analyses for DRF are based on plasma concentrations of MMF.

Studies have established that a 462 mg dose of DRF is bioequivalent to a 240 mg dose of dimethyl fumarate (DMF) in terms of systemic MMF exposure.

Absorption and Bioavailability

-

Tmax: The median time to reach peak plasma MMF concentration (Tmax) is approximately 2.5 to 3.0 hours under fasting conditions.

-

Effect of Food: Administration with a high-fat, high-calorie meal can delay the Tmax to 7.0 hours but does not significantly impact the overall exposure (AUC) of MMF.

Distribution

-

Volume of Distribution: The apparent volume of distribution for MMF after DRF administration is between 72 L and 83 L.

-

Protein Binding: MMF exhibits low plasma protein binding of 27% to 45%.

Metabolism and Elimination

-

Metabolism: MMF is further metabolized through the tricarboxylic acid (TCA) cycle, with no involvement from the cytochrome P450 (CYP) system. Its major metabolites in plasma include fumaric acid, citric acid, and glucose.

-

Half-Life: The terminal half-life of MMF is approximately 1 hour.

-

Elimination: The primary route of elimination for MMF is via exhalation as carbon dioxide, accounting for about 60% of the dose. A negligible amount (<0.3%) is excreted in the urine. The inactive HES metabolite is primarily cleared through urine.

Pharmacokinetic Parameters of MMF after DRF Administration

| Parameter | Value | Conditions |

| Dose (DRF) | 462 mg | Single Dose |

| Tmax (Median) | 2.5 - 3.0 hours | Fasted |

| Cmax (Mean) | 2.11 mg/L | Fasted |

| AUC (Mean) | 8.32 mg·hr/L (Steady State) | Twice Daily Dosing |

| Apparent Volume of Distribution (Vd/F) | 72 - 83 L | Single Dose |

| Plasma Protein Binding | 27 - 45% | N/A |

| Elimination Half-life (t½) | ~1 hour | N/A |

| Clearance (CL/F) | 13.5 L/h | Population PK Model |

Mechanism of Action: The Nrf2 Pathway

The precise mechanism of MMF in treating MS is not fully understood, but its primary therapeutic effect is attributed to the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.

Nrf2 Activation

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, as an electrophilic molecule, is thought to react with cysteine residues on Keap1. This S-alkylation leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.

Freed from Keap1, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant genes, including NADPH:quinone oxidoreductase-1 (NQO1) and heme-oxygenase-1 (HO1). The resulting upregulation of these antioxidant proteins helps protect cells, including those in the central nervous system, from oxidative stress, which is a key pathological feature of MS.

Experimental Protocols

Bioanalytical Method for MMF Quantification in Human Plasma

A sensitive and rapid Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying MMF in plasma.

Objective: To accurately measure the concentration of MMF in human plasma samples for pharmacokinetic studies.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

An internal standard (IS), such as a stable isotope-labeled MMF (e.g., Monomethyl fumarate-d3), is added to a plasma sample (typically 0.1 mL).

-

The sample undergoes protein precipitation, often with an acid like formic acid.

-

The mixture is then loaded onto an SPE cartridge. The cartridge is washed to remove interfering substances, and the analyte (MMF) and IS are eluted with an appropriate solvent.

-

-

Chromatographic Separation (LC):

-

The extracted sample is injected into an HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., Zodiac C18) is commonly used.

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid), is used. A common ratio is 75:25 (v/v) acetonitrile to formic acid solution.

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

-

Detection (Tandem Mass Spectrometry - MS/MS):

-

The column eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) or turbo ion spray (TIS) source, usually operated in negative ion mode.

-

The system is set to Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both MMF and the IS, ensuring high selectivity and sensitivity.

-

-

Quantification:

-

A calibration curve is generated by analyzing plasma samples spiked with known concentrations of MMF.

-

The concentration of MMF in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve. The method is validated for linearity, precision, and accuracy over a specified range (e.g., 5-2000 ng/mL).

-

In Vitro Assay for Nrf2 Pathway Activation

Objective: To determine if a compound (e.g., MMF) can activate the Nrf2 signaling pathway in a cellular context.

Methodology (Reporter Gene Assay):

-

Cell Culture: Human or animal cells (e.g., peripheral blood mononuclear cells (PBMCs), N27 dopaminergic cells) are cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of MMF, DMF (as a comparator), and a vehicle control for a specified period (e.g., 4 to 24 hours).

-

RNA Isolation and qRT-PCR:

-

Total RNA is isolated from the cells.

-

Quantitative reverse transcription PCR (qRT-PCR) is performed to measure the mRNA expression levels of Nrf2 target genes, such as NQO1 and HO1.

-

Gene expression is normalized to a housekeeping gene (e.g., GAPDH), and the fold change relative to the vehicle control is calculated. A statistically significant increase in NQO1 or HO1 mRNA indicates Nrf2 pathway activation.

-

-

Western Blot Analysis (Optional):

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using antibodies against Nrf2, NQO1, HO1, and a loading control (e.g., β-actin).

-

An increase in the protein levels of Nrf2 targets further confirms pathway activation.

-

Conclusion

Monomethyl fumarate is the sole active metabolite responsible for the therapeutic effects of this compound. DRF serves as a stable prodrug that efficiently delivers MMF systemically with an improved gastrointestinal tolerability profile compared to its predecessor, dimethyl fumarate. The primary mechanism of action for MMF is the activation of the Nrf2 pathway, which enhances the cellular antioxidant response and provides cytoprotection against oxidative stress. A thorough understanding of its pharmacokinetics, bioanalytical quantification methods, and pharmacodynamic assays is essential for ongoing research and the development of future fumarate-based therapies.

References

- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. This compound Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing-Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in patients with relapsing–remitting multiple sclerosis: Final safety and efficacy results from the phase 3 EVOLVE-MS-1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Demonstrates an Improved Gastrointestinal Tolerability Profile Compared with Dimethyl Fumarate in Patients with Relapsing–Remitting Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III EVOLVE-MS-2 Study - PMC [pmc.ncbi.nlm.nih.gov]

Diroximel Fumarate and Nrf2 Pathway Activation in CNS Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diroximel fumarate (DRF) is an oral therapeutic approved for relapsing forms of multiple sclerosis (MS). Its therapeutic efficacy is attributed to its active metabolite, monomethyl fumarate (MMF), which has been shown to exert neuroprotective and anti-inflammatory effects. A primary mechanism of action for MMF is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway. This guide provides a comprehensive technical overview of the interaction between this compound, its active metabolite MMF, and the Nrf2 signaling cascade within Central Nervous System (CNS) cells. It includes a summary of quantitative data on Nrf2 activation, detailed experimental protocols for assessing this pathway, and visualizations of the core signaling and experimental workflows.

Introduction: The Nrf2 Pathway in CNS Health and Disease

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] In the presence of oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.

In the CNS, the Nrf2 pathway is crucial for protecting neurons and glial cells from oxidative damage, a key pathological feature in many neurodegenerative diseases, including multiple sclerosis. Astrocytes, in particular, exhibit a robust Nrf2 response and play a significant role in neuroprotection by releasing antioxidant molecules like glutathione. Dysregulation of the Nrf2 pathway has been implicated in the pathogenesis of MS, making it a key therapeutic target.

This compound and Monomethyl Fumarate

This compound is a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to its active metabolite, monomethyl fumarate (MMF). MMF is then absorbed and distributed systemically, including to the CNS. This conversion is designed to improve the gastrointestinal tolerability compared to its predecessor, dimethyl fumarate (DMF), while maintaining bioequivalence in terms of MMF exposure.

Pharmacokinetics of Monomethyl Fumarate in the CNS

Understanding the concentration of MMF that reaches the CNS is critical for interpreting its pharmacodynamic effects. Pharmacokinetic studies have provided insights into the CNS penetration of MMF following oral administration of this compound.

| Parameter | Value | Species | Study Notes |

| CSF MMF Concentration | 11% of plasma concentration | Human (SPMS patients) | Demonstrates BBB penetration. |

| Time to Peak CSF Concentration (Tmax) | ~2 hours after plasma Tmax | Human (SPMS patients) | Indicates relatively rapid entry into the CNS. |

| Plasma Half-life (t1/2) of MMF | Approximately 1 hour | Human | MMF is rapidly cleared from the plasma. |

Mechanism of Nrf2 Activation by Monomethyl Fumarate

Monomethyl fumarate is an electrophilic compound that can directly interact with the Keap1 protein. The proposed mechanism involves the S-alkylation of specific cysteine residues on Keap1 by MMF. This covalent modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2.

Quantitative Effects on Nrf2 Pathway Activation in CNS Cells

Treatment of CNS cells, particularly astrocytes, with MMF leads to a quantifiable up-regulation of Nrf2 and its downstream target genes.

Nrf2 Nuclear Translocation

| Cell Type | Treatment | Fold Increase in Nuclear Nrf2 | Method |

| Rat Primary Astrocytes | 100 µM MMF (4h) | ~2.5-fold | Western Blot |

| Human Astrocytes | 40 µM DMF (28h) | Significant Increase | NQO1 Activity Assay |

Nrf2 Target Gene Expression

The activation of Nrf2 leads to the increased transcription of several antioxidant and cytoprotective genes. The table below summarizes the observed fold changes in mRNA levels in response to MMF or its parent compounds in astrocytes.

| Gene | Cell Type | Treatment | Fold Change (mRNA) | Method |

| NQO1 | Human Astrocytes | 10 µM MMF (24h) | ~3.5-fold | qPCR |

| Human Astrocytes | 40 µM DMF (30-32h) | >10-fold (protein activity) | NQO1 Activity Assay | |

| HMOX1 (HO-1) | Human Astrocytes | 10 µM MMF (24h) | ~4.0-fold | qPCR |

| GCLM | Human Astrocytes | 10 µM MMF (24h) | ~3.0-fold | qPCR |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the activation of the Nrf2 pathway by this compound and MMF in CNS cells.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

Objective: To quantify the mRNA levels of Nrf2 target genes (e.g., NQO1, HMOX1, GCLM) in CNS cells following treatment with MMF.

Materials:

-

Primary human astrocytes or a relevant cell line

-

MMF

-

RNA extraction kit (e.g., Qiagen RNeasy Kit)

-

cDNA synthesis kit (e.g., Bio-Rad iScript Reverse Transcription Supermix)

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Primers for target and housekeeping genes (e.g., GAPDH, ACTB)

Primer Sequences (Human):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| NQO1 | CCTGCCATTCTGAAAGGCTGGT | GTGGTGATGGAAAGCACTGCCT |

| HMOX1 | AAGACTGCGTTCCTGCTCAAC | AAGACTGGGCTCTCCTTGTTGC |

| GCLM | GACAAAACACAGTTGGAACAGC | CAGTCAAATCTGGTGGCTGT |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Protocol:

-

Cell Culture and Treatment: Plate primary human astrocytes at a density of 2 x 10^5 cells/well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of MMF (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for 24 hours.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (10 µM each), and cDNA template. Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene.

Western Blot for Nrf2 Nuclear Translocation

Objective: To determine the levels of Nrf2 in the nuclear fraction of CNS cells after MMF treatment.

Materials:

-

Treated and untreated CNS cell pellets

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies: anti-Nrf2 (1:1000), anti-Lamin B1 (nuclear marker, 1:1000), anti-GAPDH (cytoplasmic marker, 1:2500)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Nuclear and Cytoplasmic Fractionation: Following MMF treatment, harvest the cells and perform subcellular fractionation using a commercial kit to isolate nuclear and cytoplasmic extracts.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) from the nuclear extracts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the Nrf2 signal to the Lamin B1 signal to control for loading.

Cell Viability Assay (MTT/MTS)

Objective: To assess the cytotoxicity of MMF on CNS cells.

Materials:

-

CNS cells

-

MMF

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Cell Plating and Treatment: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. Treat the cells with a range of MMF concentrations for 24-48 hours.

-

MTT/MTS Addition: Add MTT (final concentration 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization (for MTT): If using MTT, add the solubilization solution to each well and incubate with shaking for 15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

Objective: To measure intracellular ROS levels in CNS cells.

Materials:

-

CNS cells

-

MMF

-

DCFDA (2',7'-dichlorofluorescin diacetate)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Protocol:

-

Cell Plating and Staining: Seed adherent cells in a black, clear-bottom 96-well plate and allow them to adhere. Remove the media and stain the cells with 20 µM DCFDA solution for 45 minutes at 37°C in the dark.

-

Treatment: Remove the DCFDA solution, wash the cells, and add media containing MMF and/or an oxidative stressor (e.g., H2O2 as a positive control).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

-

Data Analysis: Normalize the fluorescence intensity to cell number (e.g., using a parallel viability assay) and express the results as a fold change relative to the control.

Conclusion

This compound, through its active metabolite monomethyl fumarate, is a potent activator of the Nrf2 pathway in CNS cells. This activation leads to the upregulation of a suite of antioxidant and cytoprotective genes, which likely contributes to its therapeutic effects in multiple sclerosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the neuroprotective mechanisms of this compound and to explore the therapeutic potential of Nrf2 activation in other neurodegenerative disorders. Further research is warranted to fully elucidate the dose-response relationships and the long-term consequences of Nrf2 activation in the CNS.

References

- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2 Activation in Astrocytes Protects against Neurodegeneration in Mouse Models of Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Population Pharmacokinetic Model for the this compound Metabolites Monomethyl Fumarate and 2-Hydroxyethyl Succinimide Following Oral Administration of this compound in Healthy Participants and Patients with Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence Protocol to Label Astrocytes from Diverse Model and Non-model Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Pharmacokinetics of Diroximel Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diroximel fumarate (DRF), commercially known as Vumerity®, is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS)[1][2]. It is a next-generation fumaric acid ester (FAE) designed to offer a better gastrointestinal (GI) tolerability profile compared to dimethyl fumarate (DMF), a widely prescribed oral MS therapy[3]. Both DRF and DMF are prodrugs that are rapidly converted to the same active metabolite, monomethyl fumarate (MMF), which is responsible for the therapeutic effects. This guide provides a detailed overview of the preclinical pharmacokinetics of this compound, focusing on its metabolism, experimental evaluation, and the resulting pharmacokinetic profile of its active metabolite.

Metabolism and Mechanism of Action

Metabolic Conversion of this compound

Upon oral administration, this compound is not quantifiable in plasma as it undergoes rapid presystemic hydrolysis by esterase enzymes, primarily in the gastrointestinal tract and blood, before reaching systemic circulation. This enzymatic cleavage yields the pharmacologically active metabolite, monomethyl fumarate (MMF), and an inactive major metabolite, 2-hydroxyethyl succinimide (HES).

The metabolic pathway of DRF is distinct from that of dimethyl fumarate (DMF). While DMF is hydrolyzed to MMF and methanol in a 1:1 stoichiometric ratio, DRF metabolism primarily produces MMF and HES. A minor pathway can produce methanol, but at a significantly lower ratio compared to DMF. This difference is believed to contribute to the improved GI tolerability of DRF. The subsequent metabolism of MMF occurs via the tricarboxylic acid (TCA) cycle, breaking it down into fumaric acid, citric acid, and glucose, with no involvement of the cytochrome P450 (CYP) system. The primary route of elimination for MMF is through the exhalation of carbon dioxide.

Figure 1: Metabolic pathway of this compound.

Mechanism of Action: The Nrf2 Pathway

The therapeutic effects of MMF are attributed to its ability to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Electrophilic compounds like MMF can modify cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes. This binding initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which help to mitigate inflammation and oxidative stress, key pathological features of multiple sclerosis.

Figure 2: Activation of the Nrf2 signaling pathway by MMF.

Preclinical Pharmacokinetic Studies

While specific in-vivo preclinical pharmacokinetic data for this compound in animal models is not extensively detailed in the provided search results, the development program relied on establishing bioequivalence with dimethyl fumarate based on MMF exposure in human studies. Therefore, the experimental protocols for evaluating fumarate pharmacokinetics are well-established.

Experimental Protocols

Preclinical pharmacokinetic evaluations of oral fumarates typically involve the following steps:

-

Animal Models: Studies are commonly conducted in species such as rats and non-human primates (e.g., cynomolgus monkeys) to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

-

Dosing: The test compound (this compound) is administered orally, often via gavage, at various dose levels. Studies may include single-dose and multiple-dose regimens to assess steady-state kinetics.

-

Sample Collection: Serial blood samples are collected at predetermined time points post-administration. Plasma is separated from these samples for analysis.

-

Bioanalytical Method: Plasma concentrations of the analyte of interest, in this case, MMF and HES, are quantified using a validated, sensitive, and specific bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Figure 3: General experimental workflow for preclinical PK studies.

Pharmacokinetic Data

Clinical studies in healthy volunteers were pivotal in demonstrating the bioequivalence of this compound to dimethyl fumarate. These studies provide the most relevant quantitative data on the pharmacokinetics of MMF following DRF administration. A 462 mg dose of this compound was shown to provide equivalent MMF exposure to a 240 mg dose of dimethyl fumarate under fasted conditions.

The table below summarizes the key pharmacokinetic parameters of MMF derived from a clinical bioequivalence study comparing DRF and DMF in healthy subjects under fasted conditions.

| Parameter | This compound (462 mg) | Dimethyl Fumarate (240 mg) |

| Active Metabolite | Monomethyl Fumarate (MMF) | Monomethyl Fumarate (MMF) |

| Tmax (median, h) | 2.5 - 3.0 | 2.5 - 3.0 |

| Cmax (mean, ng/mL) | Bioequivalent to DMF | - |

| AUC (mean, h*ng/mL) | Bioequivalent to DMF | - |

| t1/2 (h) | ~1 | ~1 |

| Protein Binding | 27% - 45% | 27% - 45% |

Data are based on human clinical bioequivalence studies, which form the basis of DRF's approval and are indicative of the expected in vivo behavior.

Conclusion

The preclinical and clinical pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to the active metabolite, monomethyl fumarate. The development of DRF successfully leveraged the well-understood pharmacokinetics of MMF from its predecessor, dimethyl fumarate, to establish bioequivalence. The key distinction lies in its unique metabolic pathway, which generates the inactive metabolite HES instead of methanol, contributing to an improved gastrointestinal tolerability profile. The therapeutic action of DRF is mediated by MMF's activation of the Nrf2 antioxidant pathway, a critical mechanism for mitigating the oxidative stress and inflammation associated with multiple sclerosis. This comprehensive understanding of its in vivo behavior is essential for researchers and drug development professionals working with this class of compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in patients with relapsing–remitting multiple sclerosis: Final safety and efficacy results from the phase 3 EVOLVE-MS-1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Diroximel Fumarate: A Technical Guide to the Formation of 2-Hydroxyethyl Succinimide (HES)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diroximel fumarate (DRF) is an oral therapeutic agent approved for relapsing forms of multiple sclerosis. As a prodrug, its efficacy and safety profile are intrinsically linked to its metabolic fate. This technical guide provides a comprehensive overview of the metabolism of this compound, with a core focus on its conversion to the active metabolite, monomethyl fumarate (MMF), and the major inactive metabolite, 2-hydroxyethyl succinimide (HES). This document details the enzymatic processes involved, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and provides visual representations of the key metabolic and signaling pathways.

Introduction

This compound was developed as an alternative to dimethyl fumarate (DMF) with a distinct chemical structure aimed at improving gastrointestinal tolerability[1]. Both DRF and DMF are prodrugs of monomethyl fumarate (MMF), the pharmacologically active entity responsible for the therapeutic effects in multiple sclerosis[1][2]. Upon oral administration, DRF undergoes rapid and extensive presystemic metabolism, leading to the formation of MMF and HES. Understanding the nuances of this metabolic conversion is critical for a thorough comprehension of the drug's pharmacokinetics, pharmacodynamics, and overall clinical profile.

The Metabolic Pathway of this compound

The metabolism of this compound is a rapid, two-pronged process mediated by esterases present in the gastrointestinal tract, blood, and various tissues[3]. The parent compound, this compound, is not quantifiable in plasma following oral administration, underscoring the efficiency of its metabolic conversion[3].

The metabolic cascade proceeds via two principal pathways:

-

Major Pathway (>90%): The primary metabolic route involves the hydrolysis of the ester bond in this compound to yield equimolar amounts of the active metabolite, monomethyl fumarate (MMF), and the inactive metabolite, 2-hydroxyethyl succinimide (HES).

-

Minor Pathway (<10%): A smaller fraction of this compound is metabolized to another inactive metabolite, RDC-8439, and methanol. This reduced production of methanol compared to dimethyl fumarate is thought to contribute to the improved gastrointestinal tolerability of this compound.

Following its formation, MMF is further metabolized by the tricarboxylic acid (TCA) cycle into fumaric acid, citric acid, and glucose, with no involvement of the cytochrome P450 (CYP) enzyme system. The ultimate elimination of MMF is predominantly through the exhalation of carbon dioxide (approximately 60% of the dose). In contrast, HES is primarily cleared from the body via renal excretion.

References

- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound to treat multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunomodulatory Properties of Diroximel Fumarate on Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diroximel fumarate (DRF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] It is a novel fumaric acid ester that, upon oral administration, is rapidly and efficiently converted to its active metabolite, monomethyl fumarate (MMF). MMF is also the active metabolite of dimethyl fumarate (DMF), another established therapy for MS. The immunomodulatory effects of DRF are therefore attributable to MMF. This technical guide provides a comprehensive overview of the current understanding of the immunomodulatory properties of this compound on lymphocytes, with a focus on its mechanism of action, its impact on various lymphocyte subsets, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: The Nrf2 Pathway and Beyond

The precise mechanism by which this compound exerts its therapeutic effect in MS is not fully elucidated; however, a central aspect of its action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[3]

Upon entering the systemic circulation, MMF interacts with cellular signaling pathways, leading to a cascade of events that ultimately modulate the immune response.

Nrf2 Pathway Activation

MMF is known to activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is thought to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. The upregulation of these genes helps to protect cells, including lymphocytes, from oxidative damage and to modulate inflammatory responses.

References

- 1. This compound as a Novel Oral Immunomodulating Therapy for Relapsing Forms of Multiple Sclerosis: A Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and effectiveness of this compound in relapsing forms of multiple sclerosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

diroximel fumarate chemical structure and solubility profile

An In-depth Technical Guide to Diroximel Fumarate: Chemical Structure and Solubility Profile

Introduction

This compound, marketed under the brand name Vumerity, is an oral prodrug used for the treatment of relapsing forms of multiple sclerosis (MS).[1] It is rapidly converted in the body to its active metabolite, monomethyl fumarate (MMF), which is also the active metabolite of dimethyl fumarate (DMF).[2][3] The formulation of this compound was designed to have a distinct chemical structure that may lead to a different gastrointestinal tolerability profile compared to DMF.[4] This technical guide provides a detailed overview of the chemical structure and solubility characteristics of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a white to off-white powder. Chemically, it is an ester that links monomethyl fumarate with a hydroxyethyl succinimide moiety. This structure is achiral and the double bond of the fumarate portion has an E configuration. Upon oral administration, it is not present in the bloodstream, as it is rapidly cleaved by esterases in the gastrointestinal tract and blood to yield the active metabolite MMF and an inactive metabolite, hydroxyethyl succinimide (HES).

Key Chemical Identifiers:

-

IUPAC Name: 4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl (E)-but-2-enedioate

-

Molecular Formula: C₁₁H₁₃NO₆

-

Molecular Weight: 255.22 g/mol

-

CAS Number: 1577222-14-0

-

SMILES: COC(=O)/C=C/C(=O)OCCN1C(=O)CCC1=O

-

InChIKey: YIMYDTCOUQIDMT-SNAWJCMRSA-N

The diagram below illustrates the key functional components of the this compound molecule.

Metabolism and Mechanism of Action

This compound is a prodrug that undergoes rapid presystemic hydrolysis by esterases to form its active metabolite, MMF, and an inactive metabolite, HES. The therapeutic effects in MS are mediated by MMF.

The precise mechanism of action of MMF in MS is not fully understood, but it is known to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes in response to oxidative stress. The activation of this pathway is thought to result in anti-inflammatory and neuroprotective effects.

Solubility Profile

The solubility of a drug substance is a critical physicochemical property that influences its dissolution rate and bioavailability. This compound is described as a white, solid powder. Its solubility has been characterized in various aqueous and organic solvents. The reported values can vary between sources, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific analytical method used.

Quantitative Solubility Data

The following table summarizes the reported solubility data for this compound in different solvents.

| Solvent System | Reported Solubility | Reference(s) |

| Water | Slightly Soluble (1-10 mg/mL) | |

| Water | 3 mg/mL | |

| Water | ≥ 10 mg/mL | |

| Ethanol | Slightly Soluble | |

| Ethanol | 6 - 9 mg/mL | |

| Methanol | Slightly Soluble | |

| Acetonitrile | Freely Soluble | |

| DMSO | ~10 mg/mL | |

| DMSO | 51 mg/mL | |

| DMSO | 125 mg/mL | |

| Dimethylformamide (DMF) | ~10 mg/mL | |

| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL |

Note: "Slightly soluble" is qualitatively defined in pharmacopeial terms, often corresponding to a range of 1-10 mg/mL. The notation "≥" indicates that saturation was not reached at the specified concentration.

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is a fundamental experiment in drug development. The shake-flask method is the gold-standard technique for this purpose due to its reliability for compounds with low to moderate solubility.

Shake-Flask Method Protocol

The general protocol for determining the equilibrium solubility of this compound using the shake-flask method is as follows:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., a glass vial). The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The container is agitated in a temperature-controlled environment (e.g., a shaker bath set to 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours, during which the concentration of the dissolved drug in the solvent becomes constant.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining solid particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable technique for this purpose. A standard calibration curve is used to quantify the drug concentration accurately.

Considerations for Solution Preparation

For compounds like this compound that are sparingly soluble in aqueous buffers, a common practice involves first dissolving the compound in a small amount of a water-miscible organic solvent, such as DMSO, before diluting it with the aqueous buffer. When preparing stock solutions, especially in hygroscopic solvents like DMSO, it is recommended to use fresh, anhydrous solvent, as absorbed moisture can reduce the compound's solubility. For in vivo studies, complex vehicle systems such as co-solvent mixtures (e.g., DMSO, PEG300, Tween-80) or cyclodextrin-based formulations may be required to achieve the desired concentration.

References

Diroximel Fumarate's Role in Modulating Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diroximel fumarate (DRF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS). As a next-generation fumaric acid ester, DRF offers a distinct gastrointestinal tolerability profile compared to its predecessor, dimethyl fumarate (DMF). Both compounds are prodrugs that are rapidly metabolized to the active metabolite, monomethyl fumarate (MMF), which is responsible for the therapeutic effects.[1][2] The mechanism of action, while not fully elucidated, involves a multifaceted approach of immunomodulation and neuroprotection, primarily through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) transcriptional pathway and direct effects on immune cell function and cytokine signaling.[3][4][5] This guide provides an in-depth technical overview of the molecular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetics and Metabolism

Upon oral administration, this compound undergoes rapid hydrolysis by esterases in the gastrointestinal tract, blood, and various tissues. This process yields the active metabolite, monomethyl fumarate (MMF), and an inactive metabolite, 2-hydroxyethyl succinimide (HES). This metabolic pathway is distinct from that of dimethyl fumarate (DMF), which produces MMF and methanol. The reduced methanol byproduct is believed to contribute to DRF's improved gastrointestinal tolerability. Systemic MMF exposure from a 462 mg dose of DRF is bioequivalent to that of a 240 mg dose of DMF. MMF is the key effector molecule that crosses the blood-brain barrier to exert its therapeutic effects within the central nervous system.

Core Mechanism: Activation of the Nrf2 Antioxidant Response Pathway

The primary mechanism of action of MMF is the activation of the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. Oxidative stress is a key contributor to the inflammation and neurodegeneration seen in multiple sclerosis.

Mechanism of Nrf2 Activation:

-

Keap1 Sequestration: Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.

-

MMF-Keap1 Interaction: MMF is an electrophilic compound that reacts with reactive cysteine residues on the Keap1 protein.

-

Nrf2 Release and Nuclear Translocation: This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. This stabilizes Nrf2, allowing it to accumulate and translocate into the nucleus.

-

ARE-Mediated Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

This upregulation of the cellular antioxidant machinery enhances neuroprotection and reduces inflammation.

Modulation of Immune Cell Function and Inflammatory Pathways

Beyond the Nrf2 pathway, MMF exerts direct immunomodulatory effects that are critical to its efficacy in MS. It influences the composition and function of various immune cell populations, leading to a systemic shift from a pro-inflammatory to a more anti-inflammatory state.

-

T-Cell Polarization: MMF promotes a shift in T-helper (Th) cell differentiation, reducing the populations of pro-inflammatory Th1 and Th17 cells while increasing anti-inflammatory Th2 cells.

-

Dendritic Cell Function: It impairs the maturation of dendritic cells and their ability to activate T cells, a key step in initiating the autoimmune response.

-

B-Cell Depletion: Treatment is associated with a decline in the absolute number of B-cells, with a preferential reduction in memory B cells.

-

Cytokine Profile Modulation: MMF significantly alters cytokine production. It reduces the secretion of pro-inflammatory cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor (TNF). Conversely, it has been shown to increase the production of anti-inflammatory cytokines such as Interleukin-4 (IL-4).

-

CNS-Resident Cells: Within the central nervous system, MMF suppresses the production of inflammatory cytokines by activated microglia and astrocytes.

Quantitative Data Summary

The clinical efficacy and biological effects of this compound have been quantified in several studies. The following tables summarize key findings.

Table 1: Clinical Efficacy of this compound in Relapsing MS

| Efficacy Endpoint | Study/Analysis | Result | Citation |

| Annualized Relapse Rate (ARR) | EVOLVE-MS-1 (Interim) | Reduction of 79.5% from baseline (0.78 to 0.16) at 48 weeks. | |

| Gd+ Lesions | EVOLVE-MS-1 (Interim) | 77% reduction in the mean number of Gd+ lesions. | |

| No Evidence of Disease Activity (NEDA-3) | EVOLVE-MS-1 | At 96 weeks, NEDA-3 was achieved by 48.2-50.2% of patients re-baselined after ~7 weeks. | |

| Treatment Discontinuation (GI AEs) | EVOLVE-MS-2 | 0.8% for DRF vs. 4.8% for DMF. |

Table 2: Effects on Immune Cell Populations and In Vitro Activity

| Parameter | Experimental Context | Result | Citation |

| Lymphocyte Count | Meta-analysis of 7 studies | Significant mean reduction of -355.02 cells/µL. | |

| Lymphopenia | Meta-analysis | Occurred in 24.3% of patients (mean follow-up: 15 months). | |

| CD4+IL-4+ Cells | In vitro (PBMCs from MS patients) | Significantly increased in the presence of MMF with MBP stimulation (P < 0.003). | |

| CD4+IFN-γ+ Cells | In vitro (PBMCs from MS patients) | No significant change with MMF treatment. | |

| ISR Prevention | In vitro (mouse & human DRG neurons) | MMF (10, 20, 50 µM) prevented methylglyoxal-induced integrated stress response (ISR). |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound and its metabolite, MMF.

Protocol 1: Nrf2 Nuclear Translocation Assessment by Immunofluorescence

This protocol details how to visualize the MMF-induced translocation of Nrf2 from the cytoplasm to the nucleus in a cell line (e.g., human astrocytes or neuronal cells).

-

Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and culture in appropriate media until they reach 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of MMF (e.g., 10, 20, 50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, or 6 hours).

-

Fixation and Permeabilization:

-

Wash cells gently with ice-cold Phosphate-Buffered Saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate cells with a primary antibody specific for Nrf2 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation:

-

Wash three times with PBST.

-

Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Wash with PBS and mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis: Visualize cells using a fluorescence or confocal microscope. Quantify Nrf2 nuclear translocation by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Protocol 2: Cytokine Profile Analysis from Cell Supernatants

This protocol outlines the measurement of secreted cytokines from peripheral blood mononuclear cells (PBMCs) treated with MMF, using a multiplex bead-based assay (e.g., Luminex or Cytometric Bead Array).

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation:

-

Resuspend PBMCs in complete RPMI-1640 medium.

-

Plate cells at a density of 1 x 10⁶ cells/mL in a 96-well plate.

-

Pre-treat cells with MMF at desired concentrations for 1 hour.

-

Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen (e.g., myelin basic protein) for 24-48 hours.

-

-

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant and store it at -80°C until analysis.

-

Multiplex Cytokine Assay:

-

Use a commercial multiplex cytokine assay kit (e.g., Milliplex, Bio-Plex) following the manufacturer's instructions.

-

Briefly, this involves incubating the collected supernatants with a mixture of antibody-conjugated beads, where each bead population is specific for a different cytokine.

-

Add a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) conjugate.

-

Wash the beads to remove unbound reagents.

-

-

Data Acquisition: Acquire data on a compatible flow cytometer or a specialized Luminex instrument. The instrument uses one laser to identify the bead (and thus the cytokine being measured) and a second laser to quantify the PE signal, which is proportional to the amount of bound cytokine.

-

Data Analysis: Generate standard curves for each cytokine using the provided recombinant standards. Calculate the concentration of each cytokine in the samples by interpolating their median fluorescence intensity (MFI) values against the standard curves.

Conclusion

This compound exerts its therapeutic effects in relapsing multiple sclerosis through the pleiotropic actions of its active metabolite, monomethyl fumarate. The core of its mechanism is the robust activation of the Nrf2 antioxidant pathway, which enhances cellular defense against oxidative stress and confers neuroprotective effects. This is complemented by potent immunomodulatory activities, including the induction of an anti-inflammatory T-cell phenotype, inhibition of antigen-presenting cells, and a direct reduction in pro-inflammatory cytokine production by both peripheral and central nervous system cells. This dual mechanism of action—targeting both neurodegenerative and inflammatory arms of MS pathology—underpins its clinical efficacy. The development of this compound also highlights the successful translation of basic mechanistic understanding into a therapeutic with an improved tolerability profile, addressing a key clinical need for patients. Continued research into these pathways will further refine our understanding and may open new therapeutic avenues for other neuroinflammatory and neurodegenerative diseases.

References

- 1. Safety and effectiveness of this compound in relapsing forms of multiple sclerosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for Multiple Sclerosis Shows Promise of Efficacy With Fewer Gastrointestinal Side Effects - - Practical Neurology [practicalneurology.com]

- 3. What is the mechanism of Monomethyl fumarate? [synapse.patsnap.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. io.nihr.ac.uk [io.nihr.ac.uk]

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of Diroximel Fumarate in Pharmaceutical Formulations

Introduction

Diroximel fumarate is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] It is a prodrug that is rapidly converted in the body to its active metabolite, monomethyl fumarate (MMF), which is also the active metabolite of dimethyl fumarate.[2][4] The therapeutic effect of this compound is believed to be mediated through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress. Given its therapeutic importance, accurate and reliable analytical methods for the quantification of this compound in pharmaceutical dosage forms are crucial for quality control and regulatory compliance.

This application note details a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is stability-indicating, as demonstrated by forced degradation studies, and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow

Caption: Experimental workflow for the RP-HPLC quantification of this compound.

Detailed Protocols

1. Materials and Reagents

-

This compound reference standard

-

This compound tablets/capsules

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (AR grade)

-

Orthophosphoric acid (OPA) (AR grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| Instrument | HPLC with UV-Vis Detector |

| Column | C18 (e.g., Waters, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol: 10mM KH2PO4 buffer (pH 3.1) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 255 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

3. Preparation of Solutions

-

Buffer Preparation (10mM KH2PO4, pH 3.1): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.1 using orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix methanol and the prepared 10mM KH2PO4 buffer in a ratio of 70:30 (v/v). Degas the mobile phase by sonication for 15 minutes before use.

-

Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase to obtain a concentration of 100 µg/mL.

-

Working Standard Solutions: From the standard stock solution, prepare a series of dilutions in the concentration range of 5-25 µg/mL using the mobile phase. These solutions are used to establish the calibration curve.

-

Sample Solution Preparation:

-

Weigh and powder not fewer than 20 tablets/capsules to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute a portion of the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 15 µg/mL).

-

4. Method Validation Summary

The described RP-HPLC method was validated according to ICH guidelines, and the results are summarized below.

| Validation Parameter | Result |

| Linearity Range | 5-25 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Limit of Detection (LOD) | 0.049 µg/mL |

| Limit of Quantification (LOQ) | 0.149 µg/mL |

| Retention Time | Approximately 3.78 min |

5. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the this compound drug substance. The drug was subjected to acid, base, oxidative, and thermal stress conditions.

-

Acid Degradation: The drug was treated with 0.5N HCl and heated.

-

Base Degradation: The drug was treated with 0.5N NaOH.

-